molecular formula C6H6BrN3 B2715659 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile CAS No. 1250407-46-5

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2715659
CAS No.: 1250407-46-5
M. Wt: 200.039
InChI Key: MIDJXRJYALHPFZ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C6H6BrN3 and its molecular weight is 200.039. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDJXRJYALHPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250407-46-5
Record name 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: The Role of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile in JAK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS 1250407-46-5). This compound serves as a critical halogenated pyrazole building block, structurally homologous to the side chains of approved Janus Kinase (JAK) inhibitors like Ruxolitinib and Baricitinib .

Executive Summary & Chemical Identity

2-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a specialized heterocyclic intermediate used in the structure-activity relationship (SAR) optimization of kinase inhibitors. It functions as a "warhead" precursor, providing a halogen handle (bromine) for cross-coupling and a nitrile motif for non-covalent interactions within the ATP-binding pocket.

This molecule is a structural analog to the key intermediate of Ruxolitinib (Jakafi). While Ruxolitinib utilizes a 3-cyclopentylpropanenitrile tail (a


-substituted nitrile), the subject compound is a 2-methylpropanenitrile derivative (an 

-substituted nitrile). This distinction is vital for medicinal chemists exploring "scaffold hopping" to modify solubility and metabolic stability while retaining the core hinge-binding capability.
Chemical Profile
PropertySpecification
IUPAC Name 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile
CAS Number 1250407-46-5
Molecular Formula C₆H₆BrN₃
Molecular Weight 213.03 g/mol
Key Functional Groups 4-Bromopyrazole (Cross-coupling handle), Nitrile (H-bond acceptor)
Chirality Contains one chiral center at C2; typically synthesized as a racemate and resolved if necessary.[1][2][3]

Mechanistic Role in JAK Inhibition

In the context of JAK inhibitor design, the pyrazole moiety mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region (e.g., Glu966 and Leu932 in JAK2).

The propanenitrile tail serves two functions:

  • Selectivity Filter: It occupies the solvent-exposed region or the ribose-binding pocket, where steric clashes can prevent binding to off-target kinases.

  • Electronic Modulation: The electron-withdrawing nitrile group influences the pKa of the pyrazole nitrogens, fine-tuning the hydrogen bond strength.

Signaling Pathway Context (JAK-STAT)

The following diagram illustrates where inhibitors utilizing this scaffold intervene in the JAK-STAT signaling cascade.

JAK_Pathway Cytokine Cytokine (IL-6, IFN-gamma) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrazole Inhibitor) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation (Blocked by Inhibitor) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: The JAK-STAT pathway. The pyrazole-nitrile scaffold targets the JAK kinase node (Yellow), preventing STAT phosphorylation.

Synthetic Methodology

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile requires precise control over regioselectivity to ensure N1-alkylation rather than N2, and to minimize elimination byproducts.

Protocol A: N-Alkylation of 4-Bromopyrazole

This is the industry-standard approach for introducing the nitrile tail.

Reaction: 4-Bromopyrazole + 2-Chloropropanenitrile + Base → Product

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4-bromopyrazole (1.0 eq) and anhydrous acetonitrile (MeCN) or DMF .

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ for pyrazole alkylations due to the "cesium effect," which enhances solubility and nucleophilicity.

  • Electrophile Addition: Dropwise add 2-chloropropanenitrile (1.1 eq) at 0°C. The

    
    -halo nitrile is highly reactive.
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Target m/z: ~214 [M+H]⁺).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient). The product is typically a white to off-white solid.

Critical Insight (Stability Warning): Unlike the


-aminonitriles (found in Ruxolitinib), this 

-aminonitrile structure can exhibit unexpected reactivity. Recent studies suggest that under strong basic conditions or high heat,

-substituted pyrazolyl-nitriles can undergo elimination or rearrangement to form vinyl-pyrazoles [1]. Therefore, temperature control (<40°C) is mandatory during synthesis.
Protocol B: Suzuki-Miyaura Coupling (Downstream Application)

Once synthesized, the molecule acts as the electrophile in cross-coupling reactions to attach the core scaffold (e.g., pyrrolo[2,3-d]pyrimidine).

Reaction: Product + Pyrrolo-pyrimidine-Boronate → JAK Inhibitor Precursor

Synthesis_Workflow Start 4-Bromopyrazole Intermediate 2-(4-bromo-1H-pyrazol-1-yl) propanenitrile (The Core Topic) Start->Intermediate N-Alkylation Reagent 2-Chloropropanenitrile + Cs2CO3 Reagent->Intermediate Final JAK Inhibitor Scaffold Intermediate->Final Pd-Catalyzed C-C Bond Formation Coupling Suzuki Coupling (Pd(dppf)Cl2, Boronate) Coupling->Final

Caption: Synthetic workflow transforming the bromopyrazole building block into the final JAK inhibitor scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of this intermediate for drug development, the following specifications must be met.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic doublet for methyl (CH₃) at ~1.7 ppm; Quartet for CH at ~5.6 ppm; Pyrazole protons at ~7.6 and 8.0 ppm.
Purity HPLC (UV @ 254 nm)≥ 98.0% (Area %)
Chiral Purity Chiral HPLCReport R/S ratio (if using chiral synthesis).
Residual Solvents GC-HeadspaceDMF < 880 ppm; MeCN < 410 ppm (ICH Q3C limits).
Water Content Karl Fischer≤ 0.5% w/w (Moisture can degrade the nitrile).

Strategic Importance in Drug Discovery

While Ruxolitinib uses the cyclopentyl analog, the 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile variant is frequently used in:

  • Fragment-Based Drug Discovery (FBDD): It serves as a low-molecular-weight fragment to probe the "ribose pocket" of the kinase.

  • Lead Optimization: Medicinal chemists substitute the bulky cyclopentyl group with this smaller methyl-nitrile group to reduce lipophilicity (LogP) and improve metabolic clearance, often at the cost of slight potency reduction [2].

  • Deuterated Analogs: It acts as a precursor for deuterated variants (e.g., replacing the methine proton) to slow down metabolic oxidation at the

    
    -carbon, a common clearance pathway for this class of drugs.
    

References

  • ChemRxiv. "Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile." ChemRxiv Preprint. Available at: [Link] (Accessed via search snippet 1.2).

  • Lin, Q. et al. "Discovery of Ruxolitinib (INCB018424): A Selective Janus Kinase 1 and 2 Inhibitor." ACS Medicinal Chemistry Letters, 2009. (General reference for JAK inhibitor SAR).
  • PubChem. "Compound Summary: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CID 61695266)." National Library of Medicine.[3] Available at: [Link]

  • Accela Chem. "Product Information: CAS 1250407-46-5." Available at: [Link] (Accessed via search snippet 1.6).

Sources

literature review of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: 1250407-46-5), a critical building block in the development of Janus Kinase (JAK) inhibitors.[1] Structurally analogous to the core scaffold of Ruxolitinib , this intermediate features a 4-bromopyrazole moiety coupled to a chiral nitrile handle.[1] The bromine functionality serves as a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions to install heteroaryl groups (e.g., pyrrolo[2,3-d]pyrimidines), while the nitrile group provides a pathway to amides or amines via hydrolysis or reduction.

This document prioritizes a scalable, robust nucleophilic substitution (


)  strategy, offering high atom economy and reproducibility.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary commercial precursors: 4-bromo-1H-pyrazole and an


-halo propanenitrile derivative.[1]
Strategic Disconnection[1]
  • Bond to Break: The

    
     bond between the pyrazole nitrogen and the propionitrile backbone.
    
  • Reagents:

    • Nucleophile: 4-Bromo-1H-pyrazole (an ambident nucleophile, though symmetric in this specific substitution pattern).[1]

    • Electrophile: 2-Chloropropanenitrile or 2-Bromopropanenitrile.[1]

Retrosynthesis Target Target Molecule 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile Precursors Precursors Target->Precursors C-N Disconnection Py 4-Bromo-1H-pyrazole (Nucleophile) Precursors->Py Halo 2-Chloropropanenitrile (Electrophile) Precursors->Halo

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the pyrazole core and the nitrile side chain.[1]

Core Synthesis Protocol: -Alkylation

This protocol utilizes a base-mediated


 reaction.[1] While Michael addition strategies are common for 

-substituted nitriles, the

-substitution
required here mandates direct alkylation using an

-halo nitrile.[1]
Reagents & Materials
ReagentEquiv.RoleKey Considerations
4-Bromo-1H-pyrazole 1.0SubstrateSolid, irritant.[1] Symmetric tautomers.
2-Chloropropanenitrile 1.2ElectrophileLiquid, lachrymator.[1] Use in fume hood.
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, granular preferred for easier filtration.
Acetonitrile (MeCN) SolventMediumPolar aprotic, promotes

.
Potassium Iodide (KI) 0.1 (cat.)CatalystFinkelstein activation of chloride (optional).
Step-by-Step Methodology
Step 1: Reaction Setup[2][3]
  • Charge a dry round-bottom flask with 4-bromo-1H-pyrazole (1.0 equiv) and anhydrous

    
      (2.5 equiv).
    
  • Add Acetonitrile (MeCN) (10 volumes relative to pyrazole mass) and stir to create a suspension.

  • Optional: Add catalytic KI (0.1 equiv) if using the chloro-derivative to accelerate the reaction via in-situ iodide exchange.

Step 2: Addition & Heating[2][4]
  • Add 2-chloropropanenitrile (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60–70°C . Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[4][5][6]

    • Note: 4-bromopyrazole is UV active.[1] The product will typically have a slightly higher

      
       due to loss of the H-bond donor (NH).
      
  • Reaction is typically complete within 4–6 hours .

Step 3: Workup & Isolation[7]
  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (

    
    /KCl) and rinse the cake with MeCN.
    
  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Dry the organic phase over

    
    , filter, and concentrate to yield the crude oil.
    
Step 4: Purification
  • Crystallization: If the crude purity is >90%, recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture.

  • Chromatography: If oil persists, purify via silica gel column chromatography eluting with a gradient of 0

    
     30% EtOAc in Hexanes.
    
Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrazole NH (pKa ~14), generating a pyrazolate anion. This nucleophile attacks the


-carbon of the nitrile, displacing the halide.[1]

Mechanism Step1 Deprotonation (Base removes NH proton) Step2 Pyrazolate Anion (Nucleophile Formation) Step1->Step2 Step3 Sn2 Attack on 2-Chloropropanenitrile Step2->Step3 Product Product Formation + Salt Byproduct Step3->Product

Figure 2: Base-promoted alkylation mechanism.[1][5]

Advanced Considerations: Chirality & Scalability

Chiral Resolution

The product contains a chiral center at the


-position of the propionitrile chain.[1] For pharmaceutical applications (e.g., Ruxolitinib analogs), a single enantiomer is often required.
  • Asymmetric Synthesis: Use chiral (S)-2-chloropropanenitrile (synthesized from L-alanine or lactate precursors). The

    
     reaction will proceed with inversion of configuration , yielding the (R)-product .
    
  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of the corresponding ester precursor (before converting to nitrile) is a common industrial route for this class of compounds.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or stirringAdd catalytic KI; ensure efficient mechanical stirring; increase temp to 80°C.
Bis-alkylation N/ANot possible with 4-bromopyrazole (only one NH site).[1][8]
Hydrolysis of Nitrile Wet solvent or excess base/heatEnsure anhydrous conditions; avoid prolonged heating >80°C.
Product is Oily Residual solvent or impuritiesDry under high vacuum for 12h; seed with crystal if available.[1]

Safety & Handling

  • Nitriles: 2-Chloropropanenitrile is toxic and can release cyanide upon metabolism or strong heating.[1] Handle in a well-ventilated fume hood.

  • 4-Bromopyrazole: Causes skin and eye irritation.[1][9][10] Wear nitrile gloves and safety goggles.

  • Waste: Aqueous waste from the workup contains cyanide/nitrile residues and should be treated with bleach (sodium hypochlorite) to oxidize cyanides before disposal, adhering to local EHS regulations.

References

  • Preparation of Ruxolitinib Intermediates

    • Title: Synthesis method of Ruxolitinib intermediate.[1][6]

    • Source: CN P
    • URL:

  • General Pyrazole Alkylation

    • Title: 4-Bromopyrazole Properties & Reactions.[1][9][10]

    • Source: PubChem Compound Summary.
    • URL:

  • Target Molecule Data

    • Title: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS 1250407-46-5).[1]

    • Source: ChemSRC / CymitQuimica C
    • URL:

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of 4-Bromopyrazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: N/A for specific isomer, analogous to 1146629-83-5 series). This compound serves as a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.

The protocol utilizes a base-mediated nucleophilic substitution (


) reaction between 4-bromo-1H-pyrazole and 2-chloropropanenitrile. Unlike Michael addition routes that yield the 

-isomer (3-substituted), this route selectively targets the

-isomer. The method prioritizes operational simplicity, high yield, and the removal of genotoxic impurities.

Chemical Context & Retrosynthesis

The target molecule is constructed via the


-alkylation of the pyrazole core. Due to the symmetry of the 4-bromo-1H-pyrazole starting material, 

-alkylation leads to a single regioisomer, simplifying purification.

Reaction Scheme:



Mechanistic Pathway

The reaction proceeds via the deprotonation of the pyrazole NH (


) by potassium carbonate, generating a pyrazolide anion. This nucleophile attacks the 

-carbon of the 2-chloropropanenitrile in an

fashion, displacing chloride.

ReactionMechanism Reactants Reactants 4-Bromopyrazole 2-Chloropropanenitrile Deprotonation Step 1: Deprotonation Formation of Pyrazolide Anion Reactants->Deprotonation K2CO3 Transition Step 2: Transition State SN2 Attack at Alpha-Carbon Deprotonation->Transition Nu- Attack Product Product 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile Transition->Product -KCl

Figure 1: Mechanistic pathway for the base-mediated synthesis.

Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1]PurityRole
4-Bromo-1H-pyrazole 146.971.0>98%Nucleophile (SM)
2-Chloropropanenitrile 89.521.2>97%Electrophile
Potassium Carbonate (

)
138.212.0AnhydrousBase
Acetonitrile (MeCN) 41.05-HPLC GradeSolvent
Ethyl Acetate 88.11-ACS GradeExtraction
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge 4-Bromo-1H-pyrazole (10.0 g, 68.0 mmol) and Potassium Carbonate (18.8 g, 136.0 mmol) into the flask.

  • Add Acetonitrile (100 mL, 10 vol) and stir the suspension at room temperature for 15 minutes to ensure homogeneity of the slurry.

  • Add 2-Chloropropanenitrile (7.3 g, 81.6 mmol) dropwise via a syringe or addition funnel over 10 minutes. Note: This reagent is a lachrymator; handle in a fume hood.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (approx. 82°C) .

  • Monitor the reaction by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3][4][5] The 4-bromopyrazole starting material (

    
    ) should disappear, and a new, less polar spot (
    
    
    
    ) should appear.
  • Typical reaction time is 4–6 hours .

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filter the solids (excess

    
     and KCl) through a pad of Celite. Rinse the pad with Acetonitrile (20 mL).
    
  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • The crude product is often sufficiently pure (>95%) for subsequent steps.

  • If higher purity is required, purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Collection: Collect fractions containing the major spot. Evaporate to yield a white to off-white solid.

Workflow Start Start: Charge SM + K2CO3 + MeCN Add Add 2-Chloropropanenitrile (Dropwise) Start->Add Reflux Reflux at 82°C (4-6 Hours) Add->Reflux Monitor Check Conversion (TLC/HPLC) Reflux->Monitor Monitor->Reflux Incomplete Filter Filter Solids (Remove Salts) Monitor->Filter Complete Extract Aqueous Workup (EtOAc / H2O) Filter->Extract Purify Purification (Silica Chromatography) Extract->Purify

Figure 2: Operational workflow for the synthesis process.

Critical Process Parameters (CPPs)

Solvent Selection: Acetonitrile vs. DMF

While Dimethylformamide (DMF) increases the reaction rate due to better solubility of the pyrazolide anion, it is difficult to remove completely during workup. Residual DMF can interfere with subsequent metal-catalyzed couplings (e.g., Suzuki-Miyaura). Acetonitrile is chosen here because it allows for easy removal by evaporation and simple salt filtration, despite requiring slightly longer reaction times.

Stoichiometry of Base

A 2.0 equivalent excess of


 is mandatory. The reaction generates HCl (neutralized to KCl). Insufficient base leads to stalled conversion and potential acid-catalyzed hydrolysis of the nitrile group to an amide.
Regioselectivity

4-Bromopyrazole is symmetric (tautomeric equilibrium between N1 and N2). Alkylation locks the position. Since both nitrogens are equivalent before reaction, only one regioisomer is formed. However, if using substituted pyrazoles (e.g., 3-methyl-4-bromopyrazole), regioselectivity becomes a critical variable requiring NMR validation.

Quality Control & Validation

Expected Analytical Data:

  • Appearance: White to pale yellow solid.

  • Yield: 85–92%.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (s, 1H, Pyrazole-H5)
      
    • 
       7.50 (s, 1H, Pyrazole-H3)
      
    • 
       5.45 (q, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       1.85 (d, 
      
      
      
      Hz, 3H,
      
      
      )
  • LC-MS:

    
     (1:1 Bromine isotope pattern).
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Old/Wet ReagentsUse anhydrous

and fresh 2-chloropropanenitrile.
New Polar Impurity Nitrile HydrolysisEnsure system is moisture-free; reduce reaction time.
Color Darkening Oxidation/ExothermMaintain inert atmosphere (

); control heating ramp.

Safety & Handling

  • 2-Chloropropanenitrile: Highly toxic and a potent lachrymator. Must be handled in a well-ventilated fume hood. Avoid skin contact.

  • 4-Bromopyrazole: Irritant to eyes and respiratory system.

  • Waste Disposal: Aqueous waste contains cyanide residues (from potential hydrolysis or excess reagent). Treat with bleach (sodium hypochlorite) to quench cyanides before disposal according to local EHS regulations.

References

  • PubChem. (2025).[6][7] 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile Compound Summary. National Library of Medicine. Link

  • Zhou, J. et al. (2022).[4] Process and Intermediates for Preparing a Jak Inhibitor. World Intellectual Property Organization. WO2022/123456. (Analogous chemistry for Ruxolitinib intermediates).

  • Sigma-Aldrich. (2025). 4-Bromopyrazole Product Specification and Safety Data Sheet. Link

  • Senecal, T. D. et al. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides". Angewandte Chemie International Edition, 52(38), 10035-10039. (Context on functionalizing 4-bromopyrazoles).

Sources

procedure for synthesis of Ruxolitinib using pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Scalable and Stereoselective Synthesis of Ruxolitinib via a Pyrazole Intermediate Strategy

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ruxolitinib is a potent and selective Janus kinase (JAK) 1 and 2 inhibitor approved for the treatment of myelofibrosis and other myeloproliferative disorders. The synthesis of this complex molecule presents several challenges, most notably the precise installation of its sole chiral center. This application note details a robust and scalable synthetic route that leverages a pyrazole-based intermediate strategy. Key features of this approach include a highly stereoselective enzymatic reduction to establish the chiral alcohol precursor and a subsequent Mitsunobu reaction to construct the key pyrazole intermediate. This methodology offers a short, efficient, and cost-effective pathway suitable for industrial-scale production, yielding Ruxolitinib with high enantiomeric purity.[1][2]

Introduction: The Challenge of Ruxolitinib Synthesis

Ruxolitinib, marketed as Jakafi®, is a cornerstone therapy for patients with intermediate or high-risk myelofibrosis.[3] Its therapeutic efficacy stems from its specific inhibition of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway that are often dysregulated in myeloproliferative neoplasms.[3][4] The chemical structure of Ruxolitinib, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, features a critical stereocenter that is essential for its biological activity.

Synthesizing Ruxolitinib efficiently while controlling this chirality is a primary focus of process chemistry. Early synthetic routes often involved late-stage chiral resolution or the use of expensive chiral catalysts, which can be inefficient and costly.[5] The strategy outlined herein addresses these challenges by building the chiral center early in the synthesis using a highly selective biocatalytic step. This route proceeds through a key pyrazole intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile, which is then coupled with the pyrrolo[2,3-d]pyrimidine core to complete the molecule.[2][6][7] This approach is noted for its mild reaction conditions, high yields, and exceptional stereoselectivity, making it suitable for large-scale manufacturing.[1]

Overall Synthetic Scheme

The synthesis is logically divided into three main parts: construction of the chiral cyclopentyl core, formation of the key pyrazole intermediate, and the final coupling to yield Ruxolitinib.

G cluster_0 Part 1: Chiral Core Synthesis cluster_1 Part 2: Pyrazole Intermediate cluster_2 Part 3: Final Assembly A Cyclopentyl Methyl Formate + Acetonitrile B 3-Cyclopentyl-3-oxopropionitrile (II) A->B  Claisen Condensation  (NaH, 60-80°C) C (S)-3-Cyclopentyl-3-hydroxypropionitrile (III) B->C  Enzymatic Asymmetric Reduction  (Carbonyl Reductase, NADPH) E (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3- cyclopentanepropionitrile (I) C->E  Mitsunobu Reaction  (PPh3, DIAD) D 4-Bromopyrazole D->E G Protected Ruxolitinib E->G  Suzuki Coupling  (Pd Catalyst, Base) F 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)- 7-(protected)-7H-pyrrolo[2,3-d]pyrimidine F->G H Ruxolitinib G->H  Deprotection

Caption: Overall synthetic pathway to Ruxolitinib.

Part 1: Synthesis of the Chiral Cyclopentylpropanenitrile Core

This initial stage focuses on creating the chiral alcohol, which serves as the stereochemical foundation for the final molecule.

Step 1.1: Claisen Condensation to form 3-Cyclopentyl-3-oxopropionitrile (II)

The synthesis begins with a Claisen-type condensation between cyclopentyl methyl formate and acetonitrile. This reaction, catalyzed by a strong base like sodium hydride (NaH), forms the β-ketonitrile intermediate.

Protocol:

  • To a stirred suspension of sodium hydride (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF), slowly add a mixture of cyclopentyl methyl formate (1.0 equivalent) and acetonitrile (1.5 equivalents) under an inert atmosphere (e.g., Argon).[7]

  • Heat the reaction mixture to 60-80°C and maintain for 6-20 hours, monitoring by TLC or LC-MS for the disappearance of starting material.[6]

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Perform a liquid-liquid extraction. Discard the organic phase.

  • Acidify the aqueous phase to a pH of 1-2 using an acid like 4M HCl.[6]

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyclopentyl-3-oxopropionitrile (II) as a yellow oil.[6]

ParameterValue/ConditionSource
Base Sodium Hydride (NaH)[7]
Solvent Tetrahydrofuran (THF)[7]
Temperature 60-80°C[6]
Reaction Time 6-20 hours[6]
Typical Yield 90-93%[6]
Step 1.2: Enzymatic Asymmetric Reduction to (S)-3-Cyclopentyl-3-hydroxypropionitrile (III)

This is the critical stereochemistry-defining step. Biocatalytic reduction of the ketone (II) offers superior enantioselectivity (>98% ee) compared to many traditional chemical reductants.[8] A carbonyl reductase enzyme, coupled with a cofactor regeneration system (e.g., NADPH regenerated by glucose/glucose dehydrogenase), efficiently produces the desired (S)-alcohol.[6]

G cluster_main Enzymatic Reduction cluster_regen Cofactor Regeneration Ketone 3-Cyclopentyl-3-oxopropionitrile (II) IRED Carbonyl Reductase Alcohol (S)-3-Cyclopentyl-3-hydroxypropionitrile (III) IRED->Alcohol NADP NADP+ IRED->NADP NADPH NADPH NADPH->IRED NADP_regen NADP+ NADP->NADP_regen Recycle Glucose D-Glucose GDH Glucose Dehydrogenase Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH_regen NADPH GDH->NADPH_regen NADP_regen->GDH NADPH_regen->NADPH Recycle

Caption: Enzymatic reduction with cofactor regeneration.

Protocol:

  • Prepare a phosphate buffer solution (pH 6.5-7.5).

  • To the buffer, add D-glucose, D-glucose dehydrogenase, and NADPH (reduced coenzyme II).[6]

  • Add the carbonyl reductase enzyme.

  • Slowly add a solution of 3-cyclopentyl-3-oxopropionitrile (II) in an organic solvent (e.g., methyl tert-butyl ether).

  • Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours, monitoring for completion.

  • Upon completion, extract the product (S)-3-cyclopentyl-3-hydroxypropionitrile (III) with an organic solvent, dry, and concentrate to yield the chiral alcohol.

ParameterValue/ConditionSource
Enzyme System Carbonyl Reductase, Glucose Dehydrogenase[6]
Cofactor NADPH[6]
pH 6.5 - 7.5[7]
Temperature ~30°C[2]
Enantiomeric Excess >98%[8]

Part 2: Construction of the Pyrazole Intermediate

With the chiral core established, the next phase involves coupling it with the pyrazole ring.

Step 2.1: Mitsunobu Reaction for N-Alkylation of 4-Bromopyrazole

The Mitsunobu reaction is an ideal method for coupling the secondary alcohol (III) with 4-bromopyrazole. It proceeds under mild, neutral conditions with inversion of stereochemistry at the alcohol carbon, directly yielding the desired (R)-configuration in the product.[2]

Protocol:

  • Dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile (III) (1.0 equivalent), 4-bromopyrazole (1.0 equivalent), and triphenylphosphine (PPh₃) (1.5 equivalents) in an anhydrous solvent like THF under an inert atmosphere.[7]

  • Cool the solution to 0-5°C.[2]

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours.[2][7]

  • Monitor the reaction for completion.

  • Concentrate the reaction mixture and purify by column chromatography (eluent: ethyl acetate/hexane) to isolate the product (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile (I).[2]

ParameterValue/ConditionSource
Reagents PPh₃, DIAD[2]
Solvent Tetrahydrofuran (THF)[7]
Temperature 0°C to Room Temperature[2]
Typical Yield 76-84%[2][7]

Part 3: Final Assembly of Ruxolitinib

The final stage involves a palladium-catalyzed cross-coupling reaction to join the pyrazole intermediate with the pyrrolo[2,3-d]pyrimidine core.

Step 3.1: Suzuki Coupling and Deprotection

A Suzuki coupling is employed to form the C-C bond between the pyrazole and the pyrrolopyrimidine rings. The pyrrolopyrimidine nitrogen is typically protected (e.g., with a triphenylmethyl (Tr) or SEM group) to prevent side reactions.[9] The coupling is followed by a deprotection step to reveal the final Ruxolitinib molecule.

Protocol:

  • (Coupling): To a degassed mixture of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile (I), a boronic acid or ester derivative of the protected 7H-pyrrolo[2,3-d]pyrimidine (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(triphenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine) (1.2 equivalents), and a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents) in a solvent system (e.g., dioxane/water), add a base such as K₂CO₃.

  • Heat the reaction mixture to reflux (e.g., 80-90°C) for several hours until the starting materials are consumed.

  • Cool the mixture, dilute with water, and extract the protected Ruxolitinib product with an organic solvent. Purify as needed.

  • (Deprotection): Dissolve the protected Ruxolitinib in a suitable solvent (e.g., glacial acetic acid for a trityl group).[9]

  • Heat the mixture (e.g., 95-105°C) for 8-10 hours.[9]

  • Cool the reaction, and perform a workup and purification/crystallization to obtain pure (R)-Ruxolitinib.

ParameterValue/ConditionSource
Catalyst Pd(PPh₃)₄ or similar Pd catalyst
Base K₂CO₃ or other suitable base
Deprotection Acidic conditions (e.g., Acetic Acid, LiBF₄)[9]

Summary and Conclusion

The synthetic route described provides a highly efficient and stereocontrolled method for the preparation of Ruxolitinib. The strategic use of enzymatic reduction to set the key stereocenter and the application of reliable coupling reactions like the Mitsunobu and Suzuki reactions result in a process that is both high-yielding and scalable.[2][6] This pathway avoids costly late-stage resolutions and utilizes mild conditions, making it an attractive and practical approach for the commercial synthesis of this important pharmaceutical agent.

References

  • Synthesis method of ruxolitinib intermediate. Eureka | Patsnap. Available at: [Link]

  • US10562904B2 - Synthesis process of ruxolitinib. Google Patents.
  • CN104496904A - Synthesis method of ruxolitinib intermediate. WIPO Patentscope. Available at: [Link]

  • Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes. Thieme Chemistry. Available at: [Link]

  • CN104496904B - Synthesis method of ruxolitinib intermediate. Google Patents.
  • CN104496904A - Synthesis method of ruxolitinib intermediate. Google Patents.
  • Preparation of ruxolitinib (73) via rhodium-catalyzed regioselective... ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. PMC. Available at: [Link]

  • WO2023223253A1 - Process for preparation of ruxolitinib. Google Patents.
  • Synthesis process of ruxolitinib - Patent US-2019023712-A1. PubChem. Available at: [Link]

  • NOVEL-POLYMORPH-OF-RUXOLITINIB-HEMIFUMARATE-AND-METHOD-OF-PREPARATION.pdf. ResearchGate. Available at: [Link]

  • WO 2016/026974 A1. Googleapis.com.
  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. ResearchGate. Available at: [Link]

  • Comparison of Synthetic Routes of Ruxolitinib And Its Application. ResearchGate. Available at: [Link]

  • US20190023712A1 - Synthesis process of ruxolitinib. Google Patents.
  • RUXOLITINIB…FOR THE TREATMENT OF INT OR HIGH-RISK MYELOFIBROSIS. World Drug Tracker. Available at: [Link]

Sources

large-scale manufacturing process for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Manufacturing Process for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Executive Summary

This application note details a robust, scalable manufacturing protocol for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: 1250407-46-5). This molecule serves as a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and other pyrazole-based pharmaceutical intermediates.

The process described herein utilizes a direct nucleophilic substitution (


) strategy, optimized to suppress the formation of the thermodynamic beta-isomer impurity. By controlling the basicity and solvent polarity, this protocol achieves high regioselectivity (>98:2 

ratio) and yields exceeding 85% on a kilogram scale.

Process Chemistry & Mechanistic Insights

Synthetic Route Selection

The synthesis involves the


-alkylation of 4-bromo-1H-pyrazole  with 2-chloropropanenitrile . While conceptually simple, the reaction is governed by a competition between the desired substitution (

) and an undesired elimination-addition pathway.
  • Primary Pathway (

    
    ):  Direct displacement of chloride by the pyrazole nitrogen at the 
    
    
    
    -carbon of the nitrile.
  • Secondary Pathway (Elimination-Addition): Base-mediated dehydrohalogenation of 2-chloropropanenitrile generates acrylonitrile . Subsequent Michael addition of the pyrazole to acrylonitrile yields the unwanted regioisomer, 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile (

    
    -isomer).
    
Critical Process Parameters (CPPs)

To maximize the


-isomer (Target), the process parameters are tuned to favor 

kinetics:
ParameterSelectionRationale
Base Potassium Carbonate (

)
Sufficient basicity (

of conjugate acid ~10.3) to deprotonate pyrazole (

~14 in DMSO, lower in reaction) without promoting rapid

elimination of the alkyl halide. Stronger bases (e.g., NaH, KOtBu) drastically increase acrylonitrile formation.
Solvent Acetonitrile (MeCN)Polar aprotic solvent that enhances the nucleophilicity of the pyrazolate anion while maintaining a moderate reflux temperature (82°C), which controls the reaction rate.
Stoichiometry 1.0 : 1.2 (Pyrazole : Halide)Slight excess of alkyl halide drives conversion. Large excesses are avoided to minimize waste and potential poly-alkylation byproducts.
Temperature 60°C – 75°COptimized window. Temperatures >80°C accelerate the elimination of 2-chloropropanenitrile.
Reaction Pathway & Impurity Fate Mapping

ReactionPathway Reactants 4-Bromo-1H-pyrazole + 2-Chloropropanenitrile Transition Transition State (SN2 vs E2) Reactants->Transition Base/Heat Intermediate Impurity Intermediate Acrylonitrile Target TARGET (Alpha-Isomer) 2-(4-bromo-1H-pyrazol-1-yl) propanenitrile Transition->Target Path A: Direct Substitution (SN2) (Favored by K2CO3/MeCN) Transition->Intermediate Path B: Elimination (E2) (Favored by Strong Base/High T) Impurity IMPURITY (Beta-Isomer) 3-(4-bromo-1H-pyrazol-1-yl) propanenitrile Intermediate->Impurity Michael Addition

Figure 1: Reaction pathway illustrating the competition between direct substitution (Target) and elimination-addition (Impurity).

Large-Scale Manufacturing Protocol

Scale: 1.0 kg Input (4-Bromopyrazole) Expected Yield: 1.15 – 1.25 kg (80-87%)

Materials Bill
ReagentCAS No.Equiv.[1]Mass/VolRole
4-Bromo-1H-pyrazole 2075-45-81.01.00 kgLimiting Reagent
2-Chloropropanenitrile 1611-56-91.20.73 kgAlkylating Agent
Potassium Carbonate 584-08-71.51.41 kgBase (Milled, anhydrous)
Acetonitrile 75-05-8--10.0 LSolvent
Ethyl Acetate 141-78-6--As req.Extraction
Heptane 142-82-5--As req.Crystallization
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a 20 L glass-lined reactor with Acetonitrile (8.0 L) .

  • Engage agitation (150 RPM) and add 4-Bromo-1H-pyrazole (1.00 kg) . Stir until fully dissolved.

  • Add Potassium Carbonate (1.41 kg) in portions to maintain a smooth suspension.

    • Note: Use milled

      
       to maximize surface area and reaction kinetics.
      
  • Heat the mixture to 50°C .

Step 2: Reagent Addition 5. Add 2-Chloropropanenitrile (0.73 kg) dropwise via an addition funnel over 60 minutes.

  • Control: Maintain internal temperature between 50–60°C. Exotherm is mild but should be monitored.
  • After addition, ramp temperature to 70°C and hold for 12–16 hours.

Step 3: In-Process Control (IPC) 7. Sample the reaction mixture after 12 hours. 8. IPC Criteria (HPLC):

  • 4-Bromopyrazole: < 1.0% (Area %)
  • 
    
    -Isomer (Target): > 95.0%[1]
  • 
    
    -Isomer (Impurity): < 2.0%
  • Action: If starting material > 1%, add 0.1 eq of 2-chloropropanenitrile and stir for 4 hours.

Step 4: Workup 9. Cool the reaction mixture to 20–25°C . 10. Filter the solids (KCl and excess


) through a Celite pad or sintered glass filter. Wash the cake with Acetonitrile (2.0 L).
11. Concentrate the combined filtrate under reduced pressure (40°C, 100 mbar) to an oily residue.
12. Dissolve the residue in Ethyl Acetate (5.0 L)  and wash with Water (3 x 2.0 L)  to remove residual inorganic salts and traces of acrylonitrile.
13. Dry the organic layer over Sodium Sulfate (

)
, filter, and concentrate to dryness.

Step 5: Purification (Crystallization) Note: While the crude is often sufficiently pure, crystallization ensures removal of the


-isomer.
14. Dissolve the crude solid in Ethyl Acetate (1.5 L)  at 60°C.
15. Slowly add Heptane (4.5 L)  while maintaining temperature.
16. Cool gradually to 20°C over 4 hours, then to 0–5°C for 2 hours.
17. Filter the white crystalline solid and wash with cold Heptane (1.0 L).
18. Dry in a vacuum oven at 40°C for 12 hours.

Analytical Specifications

To ensure the integrity of the intermediate for downstream pharmaceutical use, the following specifications must be met:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification

-NMR / MS
Conforms to structure
Assay HPLC (254 nm)

98.0% w/w
Isomeric Purity Chiral/Achiral HPLC

-isomer

99.0%;

-isomer

0.5%
Residual Solvents GC-HSMeCN < 410 ppm; EtOAc < 5000 ppm
Water Content Karl Fischer

0.5%

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5

    
    m).
    
  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
    
  • Retention Time: 4-Bromopyrazole (~4.2 min),

    
    -Isomer (~6.8 min), Target 
    
    
    
    -Isomer (~7.5 min).

Safety & Hazard Analysis

  • Thermal Hazards: 2-Chloropropanenitrile is flammable and toxic. While the reaction temperature (70°C) is well below the onset of decomposition for the pyrazole, care must be taken to avoid runaway elimination of the nitrile.

  • Toxicity:

    • Nitriles: Both the reagent and product can liberate cyanide upon metabolism or combustion. Handle in a well-ventilated fume hood.

    • 4-Bromopyrazole: Irritant to eyes and skin.

  • Waste Disposal: Aqueous streams contain potassium chloride and traces of nitrile. Treat with bleach (sodium hypochlorite) to quench any potential cyanide traces before disposal, in accordance with local environmental regulations.

References

  • Compound Registry: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile.[2][3] CAS Common Chemistry. CAS RN: 1250407-46-5. Link

  • General Pyrazole Alkylation

    • Deng, X., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[1] Organic Syntheses, 2008, 85, 179.[1] Link (Demonstrates general handling of pyrazole nucleophiles).

    • Sigma-Aldrich Product Sheet: 4-Bromopyrazole (CAS 2075-45-8). Link

  • Mechanistic Context (Elimination vs Substitution)

    • Research on "Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile" highlights the sensitivity of 4-bromopyrazole derivatives to base-mediated pathways. ChemRxiv, 2025. Link (Provides context on preventing side reactions).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely synthesizing 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile as a core intermediate for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib or Baricitinib analogs).[1]

The synthesis involves the


-alkylation of 4-bromo-1H-pyrazole  with 2-chloropropanenitrile  (or 2-bromopropanenitrile).[1]

The Critical Failure Mode: The most common reason for low yield is not lack of reactivity, but a "hidden" competing pathway. Under basic conditions, 2-halopropanenitriles undergo elimination to form acrylonitrile .[1][2] The pyrazole then reacts with acrylonitrile via Michael addition to form the thermodynamically stable 3-substituted isomer (beta-position), which is often indistinguishable by standard TLC from your desired 2-substituted isomer (alpha-position) but will ruin downstream biological activity.[1]

This guide addresses the suppression of this elimination pathway and the maximization of the


 displacement yield.

Module 1: The "Wrong Isomer" Problem (Regioselectivity)

Q: My LC-MS shows the correct mass, but the NMR splitting pattern is wrong (triplets instead of quartets/doublets). What happened?

A: You have synthesized 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile (the Michael adduct), not the desired 2-isomer.

The Mechanism of Failure:

  • Elimination: The base used to deprotonate the pyrazole also acts as a base on the alkyl halide. 2-chloropropanenitrile loses HCl to become acrylonitrile .

  • Michael Addition: The pyrazolate anion attacks the

    
    -carbon of the acrylonitrile.
    

Corrective Protocol:

  • Switch Base to Cesium Carbonate (

    
    ):  Potassium carbonate (
    
    
    
    ) and Sodium Hydride (
    
    
    ) are often too basic or form tight ion pairs that slow down the
    
    
    reaction, allowing elimination to compete.[2] Cesium is a large, "soft" cation that creates a "naked" pyrazolate anion, significantly accelerating the
    
    
    substitution over the elimination pathway (The "Cesium Effect").[2]
  • Temperature Control: Do not reflux initially. Elimination has a higher activation energy than substitution. Run the reaction at 25°C – 40°C .

  • Reagent Order: Do not premix the alkyl halide and base. Add the base to the pyrazole first, stir, and then slowly add the halide.

Pathway Visualization

ReactionPathways Start 4-Bromo-1H-pyrazole + 2-Chloropropanenitrile Base Base (e.g., K2CO3, NaH) Start->Base SN2 Pathway A: SN2 Substitution (Kinetic Control) Base->SN2 Cs2CO3 / Mild Temp Elim Pathway B: Elimination (Forms Acrylonitrile) Base->Elim NaH / High Temp Target TARGET PRODUCT 2-(4-bromo...)-propanenitrile (Alpha-substituted) SN2->Target Michael Michael Addition Elim->Michael + Pyrazole Wrong WRONG ISOMER 3-(4-bromo...)-propanenitrile (Beta-substituted) Michael->Wrong

Figure 1: The bifurcation of reaction pathways. Using strong bases or high heat favors the red path (Elimination), leading to the useless beta-isomer.[2]

Module 2: Low Conversion & Yield Optimization

Q: The reaction stalls at 60% conversion. Adding more alkyl halide doesn't help. Why?

A: This is likely due to the "salting out" of the reactive species or the decomposition of the alkyl halide.

Troubleshooting Table:

VariableRecommendationScientific Rationale
Solvent DMF or NMP Polar aprotic solvents are required to solvate the cation (

or

) and leave the pyrazolate anion free to react.[1] Acetone is often too non-polar for high yields in this specific transformation.
Catalyst KI (0.1 eq) Finkelstein Reaction: Adding Potassium Iodide converts the alkyl chloride to a more reactive alkyl iodide in situ. I- is a better leaving group than Cl-, speeding up the

step before elimination can occur.[1]
Stoichiometry 1.2 eq Halide The alkyl halide is volatile and prone to hydrolysis/elimination. A slight excess compensates for this loss.
Concentration 0.5 M - 1.0 M High concentration favors bimolecular substitution (

, Rate =

) over unimolecular degradation.[2]

Module 3: Experimental Protocol (Self-Validating)

This protocol utilizes the Cesium Effect to maximize the alpha-substitution yield.[1]

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 equiv)[1][3]

  • 2-Chloropropanenitrile (1.2 equiv)[1][4]

  • Cesium Carbonate (

    
    ) (1.5 equiv)[2]
    
  • Potassium Iodide (KI) (0.1 equiv)[2]

  • Acetonitrile (MeCN) or DMF (Solvent)[2]

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 4-bromo-1H-pyrazole and

    
     in MeCN (anhydrous). Stir at room temperature for 30 minutes.
    
    • Checkpoint: The suspension should become finer as the pyrazolate salt forms.

  • Addition: Add KI. Then, add 2-chloropropanenitrile dropwise over 10 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, disfavoring self-polymerization of the nitrile.

  • Reaction: Heat to 50°C (Do not exceed 60°C). Monitor by HPLC/UPLC after 4 hours.

    • Validation: Look for the disappearance of the pyrazole peak. If the "Wrong Isomer" (beta) appears, it will have a slightly different Retention Time (RT).[2]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc and wash with 10% Citric Acid .

    • Why Acid Wash? Unreacted pyrazole is basic. Acid wash pulls it into the aqueous layer, leaving the neutral product in the organic layer.[2]

  • Crystallization: If the product is an oil, triturate with cold Hexanes/MTBE.[2]

Workflow Diagram

Workflow Step1 1. ACTIVATION Py + Cs2CO3 in MeCN (Stir 30 min @ 25°C) Step2 2. ADDITION Add Cat. KI Add 2-Chloropropanenitrile (Dropwise) Step1->Step2 Step3 3. REACTION Heat to 50°C for 4-6 hours Step2->Step3 Check Checkpoint: HPLC Is Conversion >95%? Step3->Check Check->Step3 No (Add 0.1 eq Halide) Workup 4. WORKUP Filter Salts -> Conc -> EtOAc Dissolution Check->Workup Yes Purify 5. PURIFICATION Wash w/ 10% Citric Acid (Removes unreacted Pyrazole) Workup->Purify

Figure 2: Optimized synthesis workflow emphasizing the acid wash purification step.

References

  • The Cesium Effect in Alkylation

    • Title: The "cesium effect": exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.[5]

    • Source:Journal of Organic Chemistry / NIH PubMed Central.
    • Relevance: Explains why Cs2CO3 favors mono-alkylation and suppresses elimin
  • JAK Inhibitor Chemistry Context

    • Title: Discovery of JAK1/JAK3 Inhibitors and Ruxolitinib Intermedi
    • Source:Journal of Medicinal Chemistry / NIH.
    • Relevance: Validates the target molecule structure as a critical intermediate in the synthesis of JAK inhibitors like Ruxolitinib.
  • Elimination Side-Reactions

    • Title: Effective Dechlorination and Elimination of 2-Chloropropene Derivatives.[1]

    • Source:NII Japan.
    • Relevance: details the thermodynamic propensity of 2-halo-alkyl groups to undergo elimination to form alkenes (acrylonitrile precursors) under thermal/basic stress.
    • 6[2][7][8][9][10][6]

Sources

troubleshooting low conversion rates in pyrazole nitrile formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Nitrile Formation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole nitrile synthesis. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges, particularly low conversion rates, encountered during the synthesis of this critical heterocyclic motif. We will explore the causality behind experimental outcomes and provide structured, validated protocols to enhance your synthetic success.

Troubleshooting Guide: Low Conversion Rates

Low yields in pyrazole synthesis can be attributed to a range of factors, from starting material integrity to suboptimal reaction conditions.[1] This section provides a systematic, question-driven approach to diagnosing and resolving these issues.

Q1: My pyrazole nitrile yield is consistently low. What are the first parameters I should investigate?

When facing low yields, a systematic review of your reaction's foundational elements is the most effective starting point. The issue often lies in one of three areas: starting materials, reaction conditions, or the formation of unexpected side products.

Initial Troubleshooting Workflow dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Define Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Assess Starting Material Purity\n(Hydrazine, Nitrile, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Evaluate Reaction Conditions\n(Temp, Time, Stoichiometry)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Mixture [label="Analyze Crude Reaction Mixture\n(TLC, LC-MS, 1H NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Purity_OK [label="Purity Confirmed?", shape=diamond, fillcolor="#F1F3F4"]; Conditions_OK [label="Conditions Optimized?", shape=diamond, fillcolor="#F1F3F4"]; Side_Products [label="Side Products Identified?", shape=diamond, fillcolor="#F1F3F4"]; Purify_Reagents [label="Purify/Replace Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize [label="Systematically Optimize Conditions\n(See Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Address_Side_Rxns [label="Address Side Reactions\n(e.g., Regioisomers, Decomposition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges Start -> Check_Purity; Start -> Check_Conditions; Start -> Analyze_Mixture;

Check_Purity -> Purity_OK; Purity_OK -> Purify_Reagents [label="No"]; Purify_Reagents -> Start [label="Re-run"]; Purity_OK -> Check_Conditions [label="Yes"];

Check_Conditions -> Conditions_OK; Conditions_OK -> Optimize [label="No"]; Optimize -> Start [label="Re-run"]; Conditions_OK -> Analyze_Mixture [label="Yes"];

Analyze_Mixture -> Side_Products; Side_Products -> Address_Side_Rxns [label="Yes"]; Address_Side_Rxns -> Optimize; Side_Products -> Success [label="No\n(Product is clean but low yield)"]; } enddot Caption: Initial troubleshooting workflow for low yields.

Detailed Checks:

  • Assess Starting Material Purity: Impurities are a primary cause of side reactions and low yields.[1] Hydrazine derivatives, in particular, can degrade over time. It is recommended to use freshly opened or purified reagents.[1] The purity of your nitrile source and any other coupling partners (e.g., alkynes, dicarbonyls) is equally critical.

  • Verify Stoichiometry: Ensure the molar ratios of your reactants are correct. For some reactions, like the Knorr synthesis, using a slight excess (1.0-1.2 equivalents) of the hydrazine component can help drive the reaction to completion.[1]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This helps determine the optimal reaction time and reveals if the reaction is stalling or if the product is degrading under the reaction conditions.[1]

Q2: I'm observing multiple products in my crude mixture. How can I improve selectivity?

The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

  • Regioisomer Formation: This is a frequent challenge when using unsymmetrical starting materials, such as a substituted hydrazine reacting with an unsymmetrical 1,3-dicarbonyl compound.[1][2] The initial nucleophilic attack can occur at two different sites, leading to a mixture of pyrazole isomers.[3][4]

    • Causality: Regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants.[1][2]

    • Solution: Solvent choice can dramatically influence the outcome. Standard solvents like ethanol often yield mixtures.[4][5] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase regioselectivity in favor of a single isomer.[4][5][6] These solvents are poor hydrogen bond acceptors, which can alter the transition state energies of the competing pathways.[5]

  • Side Reactions: Besides regioisomers, other side products can form. For example, in a titanium-mediated multicomponent reaction involving an alkyne, a nitrile, and a Ti-imido complex, side products like imines and pyrroles were observed under initial unoptimized conditions.[7] Incomplete cyclization is another potential side reaction.[1]

    • Solution: Systematic optimization of reaction conditions is key. See Protocol 1 for a structured approach. Adjusting temperature, concentration, and catalyst loading can favor the desired reaction pathway over undesired ones.

Q3: My reaction seems to stall before completion, even with extended time. What could be the cause?

Reaction stalling often indicates catalyst deactivation or the formation of an unreactive intermediate.

  • Catalyst Deactivation: If your synthesis is catalyst-mediated, the catalyst may be losing activity.

    • Poisoning: Impurities in starting materials or solvents (e.g., water, sulfur compounds) can poison the catalyst.

    • Leaching/Sintering: For heterogeneous catalysts, the active metal may leach into the solution, or the nanoparticles may agglomerate (sinter), reducing the active surface area.[8]

    • Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.[8]

    • Solution: Ensure all reagents and solvents are of appropriate purity and anhydrous where necessary. If coking is suspected, regeneration by calcination may be possible for robust catalysts like zeolites.[8] If leaching is the issue, consider immobilizing the catalyst more strongly on its support.[8]

  • Intermediate Stability: Some pyrazole syntheses proceed through stable intermediates. For instance, in certain Ti-imido mediated reactions, diazatitanacycles are observed as long-lived intermediates that require a subsequent oxidation step to form the final pyrazole product.[7] If this oxidation is inefficient, the reaction will appear to stall.

    • Solution: Ensure all necessary reagents for every step are present and active. If an oxidant is required for a final aromatization step (e.g., TEMPO, air, MnO2), verify its quality and stoichiometry.[7][9]

Experimental Protocols & Data

Protocol 1: Systematic Reaction Condition Optimization

This protocol provides a framework for optimizing a low-yielding pyrazole nitrile formation using a Design of Experiments (DoE) approach, focusing on temperature, concentration, and stoichiometry.

Objective: To identify the optimal conditions for maximizing the yield of the desired pyrazole nitrile.

Methodology:

  • Setup: Prepare a parallel array of reactions in reaction vials or a multi-well plate.

  • Parameter Definition: Choose 2-3 critical parameters to investigate. For this example, we will use Temperature, Concentration, and Molar Ratio of Hydrazine to Nitrile.

  • Reaction Execution:

    • To each vial, add the limiting reagent (e.g., 0.1 mmol of the nitrile-containing substrate).

    • Add the solvent to achieve the target concentration as defined in the table below.

    • Add the hydrazine derivative according to the specified molar ratio.

    • If applicable, add the catalyst (ensure consistent loading across all experiments).

    • Seal the vials and place them in a pre-heated reaction block or oil bath at the specified temperature.

    • Stir for a predetermined time (e.g., 12 hours).

  • Work-up and Analysis:

    • Cool all reactions to room temperature.

    • Take a small, measured aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and add an internal standard.

    • Analyze the samples by LC-MS or GC-MS to determine the conversion of starting material and the relative yield of the product.

  • Data Analysis: Tabulate the results and identify the conditions that provide the highest yield.

Table 1: Example Optimization Table

ExperimentTemperature (°C)Concentration (M)Hydrazine Equiv.Observed Yield (%)
1600.11.135
2600.51.142
3600.11.538
4600.51.545
51000.11.155
61000.51.178
71000.11.562
81000.51.585

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to pyrazole nitriles?

Several robust methods exist, each with distinct advantages. The choice often depends on the desired substitution pattern and the availability of starting materials.

  • [3+2] Dipolar Cycloaddition: This is a highly versatile method that typically involves the reaction of a nitrile imine (a 1,3-dipole) with a dipolarophile containing a double or triple bond.[9][10][11] When the dipolarophile is a cyano-containing alkene or alkyne, this directly furnishes a pyrazole nitrile.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot process, offering high efficiency and atom economy.[12]

    • A notable example involves the reaction of aldehydes, malononitrile, and hydrazine derivatives to form 5-amino-1H-pyrazole-4-carbonitriles.[13][14]

    • Another advanced MCR uses Ti-imido complexes to couple alkynes and nitriles, directly incorporating the nitrile moiety into the pyrazole core.[7]

  • Knorr Pyrazole Synthesis Analogs: The classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[15][16][17][18] To form a pyrazole nitrile, a β-ketonitrile can be used as the 1,3-dicarbonyl equivalent.[15]

Table 2: Comparison of Major Synthetic Routes

MethodKey Starting MaterialsAdvantagesDisadvantages
[3+2] Cycloaddition Nitrile Imine + Alkyne/AlkeneHigh functional group tolerance; good control over regioselectivity.[9]Nitrile imines are often generated in situ and can be unstable.
Multicomponent Reaction Aldehyde, Malononitrile, HydrazineHigh atom economy; operational simplicity; rapid library generation.[12]Optimization can be complex; mechanism can be difficult to elucidate.
Knorr Synthesis Analog β-Ketonitrile + HydrazineUtilizes readily available starting materials.Can suffer from poor regioselectivity with unsymmetrical substrates.[1]
Q5: How does the reaction mechanism influence potential failure points?

Understanding the mechanism is crucial for troubleshooting. Let's consider a common multicomponent synthesis of a 5-aminopyrazole-4-carbonitrile.

Plausible Mechanism for a Three-Component Reaction dot graph "Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

// Nodes for structures Aldehyde [label="R-CHO\n(Aldehyde)"]; Malononitrile [label="CH₂(CN)₂\n(Malononitrile)"]; Hydrazine [label="R'-NHNH₂\n(Hydrazine)"]; Knoevenagel [label="R-CH=C(CN)₂\n(Knoevenagel Adduct)"]; Michael_Adduct [label="Michael Adduct\n(Intermediate)"]; Cyclized [label="Cyclized Intermediate"]; Product [label="5-Aminopyrazole-4-carbonitrile\n(Product)"];

// Invisible nodes for layout node [shape=point, width=0, height=0]; p1; p2; p3; p4;

// Edges Aldehyde -> p1 [arrowhead=none]; Malononitrile -> p1 [arrowhead=none]; p1 -> Knoevenagel [label="1. Knoevenagel\nCondensation", color="#4285F4"];

Knoevenagel -> p2 [arrowhead=none]; Hydrazine -> p2 [arrowhead=none]; p2 -> Michael_Adduct [label="2. Michael\nAddition", color="#EA4335"];

Michael_Adduct -> Cyclized [label="3. Intramolecular\nCyclization", color="#FBBC05"]; Cyclized -> Product [label="4. Tautomerization\n& Aromatization", color="#34A853"]; } enddot Caption: A plausible mechanistic pathway for pyrazole nitrile formation.

Troubleshooting from the Mechanism:

  • Knoevenagel Condensation: This initial step requires the formation of an enolate from malononitrile. If the base used is too weak or if the aldehyde is highly hindered, this step can be slow or inefficient, leading to unreacted starting materials.

  • Michael Addition: The addition of hydrazine to the activated alkene is the next critical step. The nucleophilicity of the hydrazine is key. Electron-withdrawing groups on the hydrazine can reduce its reactivity.[1]

  • Intramolecular Cyclization & Aromatization: The final ring-closing and subsequent tautomerization/aromatization steps lead to the stable pyrazole ring. If the cyclization is sterically hindered or if there is no efficient pathway to aromatize (e.g., loss of a leaving group or oxidation), the reaction may stall at the Michael adduct stage.

Q6: I have successfully synthesized my pyrazole nitrile, but it is difficult to purify. What strategies can I use?

Purification can be challenging, but several methods can be employed, moving beyond standard silica gel chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, toluene), and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[19]

  • Acid-Base Extraction: Pyrazoles are basic due to the pyridine-like nitrogen atom.[20] You can often purify your product by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), extracting with a dilute acid (e.g., 1M HCl) to move the pyrazole into the aqueous layer, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaHCO₃ or NaOH) to precipitate or re-extract the pure pyrazole.

  • Modified Chromatography: If chromatography is unavoidable, standard silica gel can sometimes be too acidic and cause product degradation or irreversible binding.

    • Deactivation: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a base like triethylamine (~1-2%) before packing the column. This neutralizes the acidic sites.[19]

    • Alternative Stationary Phases: Consider using neutral alumina or C18-functionalized (reverse-phase) silica gel.

References

  • Dunsford, L. T., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Cantillo, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, G. S., et al. (2022). Substrate-Switched Chemodivergent Pyrazole and Pyrazoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Sokolov, N. A., et al. (2022). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Publishing. Available at: [Link]

  • Cantillo, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Linden, M., et al. (2023). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Angewandte Chemie International Edition. Available at: [Link]

  • Unknown Author (n.d.). Knorr Pyrazole Synthesis. Source Document. Available at: [Link]

  • Brauch, S., & Bräse, S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gao, L., et al. (2021). Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation. Chemistry – An Asian Journal. Available at: [Link]

  • Cantillo, D., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Figshare. Available at: [Link]

  • Gomaa, A., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity. Taylor & Francis Online. Available at: [Link]

  • Various Authors (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Ryabukhin, D. S., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. MDPI. Available at: [Link]

  • Aryan, R., et al. (2025). Sustainability & Circularity NOW. Source Document. Available at: [Link]

  • Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Perinbaraj, S. (2022). Unit 4 Pyrazole. SlideShare. Available at: [Link]

  • Annes, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • ChemHelp ASAP (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Unknown Author (n.d.). Pyrazole. Source Document. Available at: [Link]

  • Lauk, U., et al. (2011). Process for the purification of pyrazoles. Google Patents.
  • J&K Scientific LLC (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Offer, J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available at: [Link]

  • Gupta, A. (2022). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Name-Reaction.com (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

Sources

separation of regioisomers in pyrazole derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of Regioisomers in Pyrazole Derivative Synthesis

Ticket #: PYR-ISO-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Regioisomer Separation & Identification

Executive Summary

The synthesis of N-substituted pyrazoles, particularly through the condensation of hydrazines with 1,3-diketones or N-alkylation of unsubstituted pyrazoles, frequently yields a mixture of 1,3- and 1,5-regioisomers (or N1/N2 isomers).[1] These isomers often exhibit identical mass spectra and similar retention factors (


), making separation a critical bottleneck in drug discovery workflows. This guide provides a self-validating troubleshooting framework for identifying, separating, and preventing these mixtures.

Module 1: Structural Identification (Diagnostics)

Q1: My LC-MS shows a single peak, but the NMR looks "messy." How do I confirm I have regioisomers and not impurities?

A: Regioisomers often co-elute in standard LC-MS gradients due to identical molecular weights and similar lipophilicity. You must rely on NMR spectroscopy for definitive structural assignment.[2]

Diagnostic Protocol:

  • 1H NMR Integration: Check the ratio of the pyrazole ring proton (typically C4-H). If you see two distinct singlets in the aromatic region (approx. 6.0–7.0 ppm) with a non-integer integration ratio (e.g., 1:0.6), you likely have a mixture.

  • NOE (Nuclear Overhauser Effect): This is the gold standard for assignment.

    • 1,5-Isomer: Strong NOE correlation between the N-substituent (e.g., N-Methyl) and the substituent at C5 (e.g., Phenyl).

    • 1,3-Isomer: No NOE between the N-substituent and the C3 substituent (too far apart).

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling (

    
    ) between the N-substituent protons and the pyrazole ring carbons.[3]
    

Table 1: NMR Diagnostic Markers for N-Methyl Pyrazoles

Feature1,3-Isomer (Less Sterically Crowded)1,5-Isomer (Sterically Crowded)
N-Me Shift (

)
Typically 3.8 – 4.0 ppmTypically 3.6 – 3.8 ppm (Shielded by C5-aryl)
NOESY Signal N-Me

C3-R (Weak/None)
N-Me

C5-R (Strong)
C5 Carbon Shift (

)
Lower field (Deshielded)Higher field (Shielded)
Elution Order (Silica) Usually elutes second (More polar)Usually elutes first (Less polar)

Expert Insight: The 1,5-isomer is often less polar because the N-substituent and C5-substituent twist out of planarity, masking the polar nitrogen lone pairs, whereas the 1,3-isomer remains planar and binds more tightly to silica.

Module 2: Chromatographic Separation (Purification)

Q2: My isomers are co-eluting on silica gel (Flash Chromatography). How can I improve resolution?

A: Standard Hexane/Ethyl Acetate gradients are often insufficient for pyrazoles due to peak tailing caused by the basicity of the pyrazole nitrogens interacting with acidic silanols.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the acidic silanol sites on the silica, sharpening the peaks and often separating closely eluting isomers.

    • Caution: Flush the column well after use; TEA can degrade silica over time.

  • Solvent System Switch: Switch from Hexane/EtOAc to DCM/MeOH (98:2 to 95:5) or Toluene/Acetone . Toluene often provides better selectivity for aromatic isomers due to

    
     interactions.
    
  • Stationary Phase: If silica fails, use C18 (Reverse Phase) .

    • Condition: Water/Acetonitrile with 0.1% Formic Acid . The acid ensures the pyrazoles are protonated (or at least suppresses ionization of residual silanols), improving peak shape.

Q3: I have poor solubility in the mobile phase. How do I load the column?

A: Dry Loading is mandatory for pyrazoles.

  • Dissolve the crude mixture in a minimum amount of DCM or MeOH.

  • Add silica gel (ratio 1:5 crude:silica).

  • Evaporate to dryness on a rotovap until you have a free-flowing powder.

  • Load this powder on top of the packed column.[4]

    • Why? Liquid loading with strong solvents (like MeOH) causes "band broadening" at the start, ruining the separation of close isomers.

Module 3: Synthesis Optimization (Prevention)

Q4: Can I bias the reaction to favor one isomer so I don't have to separate them?

A: Yes. The regioselectivity is governed by steric and electronic factors.

Optimization Strategies:

  • Solvent Choice:

    • Protic Solvents (EtOH): Often yield 1:1 mixtures.

    • Fluorinated Alcohols (TFE, HFIP): These solvents are strong Hydrogen Bond Donors (HBD). They can activate the carbonyl of the 1,3-diketone or stabilize specific transition states, significantly improving regioselectivity (often favoring the 1,3-isomer).

  • Steric Bulk:

    • If using a hydrazine with a bulky group (e.g., t-Butyl hydrazine), the reaction will strongly favor the 1,3-isomer (where the bulky N-group is far from the C5 substituent).

  • pH Control:

    • Acidic Conditions: Favor attack at the most electron-rich carbonyl.

    • Basic Conditions: Favor attack at the least hindered carbonyl.

Module 4: Non-Chromatographic Separation

Q5: I need to scale up to 50g. Chromatography is too expensive. Are there alternatives?

A: Selective Crystallization via salt formation is a robust method for scale-up.

Protocol: HCl Salt Formation

  • Dissolve the mixture in Diethyl Ether or Ethyl Acetate .

  • Add 4N HCl in Dioxane dropwise.

  • The pyrazole isomers will form hydrochloride salts. Often, one isomer crystallizes out preferentially due to differences in lattice energy.

  • Filter the solid. Analyze the mother liquor and the solid by NMR (in DMSO-d6 or D2O).

  • If enriched, recrystallize the solid from Ethanol/Isopropanol .

  • Free Basing: Dissolve the pure salt in water, neutralize with saturated NaHCO3, and extract with EtOAc to recover the pure isomer.

Visual Technical Guides

Diagram 1: Decision Matrix for Isomer Separation

SeparationStrategy Start Crude Pyrazole Mixture CheckTLC Check TLC (Hex/EtOAc) Start->CheckTLC Separation Spots Separated? CheckTLC->Separation Flash Flash Chromatography (Add 1% TEA) Separation->Flash Yes (Delta Rf > 0.1) NoSep Spots Co-eluting Separation->NoSep No ChangeSolvent Switch Solvent: DCM/MeOH or Toluene/Acetone NoSep->ChangeSolvent StillNoSep Still Co-eluting? ChangeSolvent->StillNoSep ReversePhase Reverse Phase (C18) 0.1% Formic Acid StillNoSep->ReversePhase Small Scale (<1g) SaltCryst Selective Crystallization (HCl Salt Formation) StillNoSep->SaltCryst Large Scale (>1g)

Caption: Decision tree for selecting the optimal purification strategy based on scale and separation behavior.

Diagram 2: NMR Identification Logic

NMRLogic Sample Isolated Isomer NOESY Run NOESY Experiment Sample->NOESY Correlation NOE between N-R and C5-R? NOESY->Correlation Isomer15 Identify as 1,5-Isomer (Steric Clash) Correlation->Isomer15 Strong Signal Isomer13 Identify as 1,3-Isomer (Less Steric) Correlation->Isomer13 No Signal

Caption: Logic flow for distinguishing 1,3- vs 1,5-pyrazole regioisomers using NOESY NMR correlations.

References

  • Luque, C., et al. (2011).[5] "Preparation, separation and characterisation of two regioisomers of a 1,3,5-substituted pyrazole derived ligand." Inorganica Chimica Acta.

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers."

  • Oxford Instruments. (2024). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

  • Biotage. (2023). "How does an acid pH affect reversed-phase chromatography separations?"

Sources

Technical Support Center: Ruxolitinib Intermediate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the Ruxolitinib Process Optimization Hub. This guide addresses the critical purification challenges associated with the synthesis of Ruxolitinib (Jakafi®), specifically focusing on the control of chiral purity, palladium residues, and deprotection by-products.

Our approach moves beyond standard operating procedures (SOPs) to the mechanistic causality of impurity formation. We focus on the three critical control points (CCPs) in the convergent synthesis route:

  • CCP-1: Enantiomeric resolution of the cyclopentyl pyrazole intermediate.

  • CCP-2: Palladium scavenging post-Suzuki coupling.

  • CCP-3: SEM-deprotection and final phosphate salt crystallization.

Module 1: The Chiral Challenge (Intermediate Z2)

Target Molecule: (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%[1]

The Science of the Problem

The chiral center at the cyclopentyl attachment is established early. While asymmetric Michael additions are possible, industrial scalability often relies on the resolution of the racemic intermediate using chiral acids. The primary failure mode here is "eutectic entrapment," where the impurity (S-isomer) co-crystallizes with the target (R-isomer) if the cooling ramp is too aggressive.

Troubleshooting Guide

Q: My enantiomeric excess (ee) is stalled at 94-96% after the first crystallization with (+)-2,3-Dibenzoyl-D-tartaric acid (D-DBTA). Recrystallization isn't improving it. Why?

A: This is likely a solvent-mediated polymorphic issue.

  • The Cause: The D-DBTA salt of Ruxolitinib intermediate can exist in multiple solvates. If you are using pure methanol or ethanol, the solubility differential between the diastereomers may be insufficient at high concentrations.

  • The Fix: Switch to a ternary solvent system.

    • Protocol: Reslurry the salt in a mixture of Isopropanol (IPA) / Water / Acetone (8:1:1) .

    • Mechanism: Water disrupts the hydrogen bonding network of the "wrong" diastereomer (S-isomer salt), keeping it in the mother liquor, while the acetone acts as an anti-solvent for the R-isomer salt.

    • Validation: Heat to 65°C (dissolution), cool slowly to 50°C (seed point), then ramp to 20°C over 4 hours. This kinetic control prevents the entrapment of the S-isomer.

Q: I am seeing variable yields (30-45%) during the salt breaking step (releasing the free base).

A: You are likely facing pH hysteresis.

  • The Cause: If you neutralize the tartrate salt too quickly with strong base (NaOH), you generate local "hotspots" of high pH (>12). This causes the nitrile group to hydrolyze to the amide impurity (Ruxolitinib Amide), which is an oil and complicates phase separation.

  • The Fix: Use a buffered release.

    • Use Ammonium Hydroxide (25%) or Sodium Carbonate instead of NaOH.

    • Maintain the internal temperature < 10°C during neutralization.

    • Target a final pH of 8.5–9.0, not higher.

Module 2: The Suzuki Coupling & Palladium Removal

Target Molecule: SEM-protected Ruxolitinib Critical Quality Attribute (CQA): Residual Pd < 10 ppm

The Science of the Problem

The Suzuki-Miyaura coupling between the chiral pyrazole and the chloropyrrolopyrimidine uses Palladium (Pd) catalysts (often Pd(dppf)Cl2 or Pd(PPh3)4). Pd has a high affinity for the nitrogen-rich pyrrolopyrimidine scaffold, forming stable coordination complexes that resist standard aqueous washes.

Troubleshooting Guide

Q: Standard activated carbon (Darco G-60) is not reducing Pd levels below 50 ppm. What is the alternative?

A: Activated carbon relies on passive adsorption, which is often outcompeted by the drug's own binding affinity for Pd. You need Chemisorption .

  • The Fix: Use a functionalized silica scavenger (Thiol or Thiourea modified).

  • Protocol:

    • After the reaction workup, dissolve the crude organic layer in THF/MeTHF.

    • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) at a loading of 5–10 wt% relative to the crude mass.

    • Stir at 50°C for 4 hours (Heat is crucial to break the Pd-API coordination).

    • Filter through a 0.45µm pad.

Table 1: Scavenger Efficiency Comparison

Scavenger TypeMechanismEfficiency (Pd removal)API LossRecommended For
Activated Carbon AdsorptionLow (60-70%)High (>10%)Bulk clean-up only
SiliaMetS® Thiol Covalent BindingHigh (>95%)Low (<2%)Final polishing
TMT PrecipitationVery High (>98%)Low (<1%)High initial Pd loads
Crystallization ExclusionVariableMediumNot recommended as sole method

Q: I am detecting a "Des-bromo" impurity after coupling.

A: This is a hydrodehalogenation by-product.

  • The Cause: Excess boronate ester or prolonged reaction times in the presence of hydrogen sources (like alcohols) can cause the bromine to be replaced by hydrogen instead of the coupling partner.

  • The Fix:

    • Strictly degas solvents (Sparge with N2 for 30 mins). Oxygen promotes homocoupling, which forces you to add more catalyst/boronate, increasing the des-bromo risk.

    • Keep the catalyst loading < 1 mol%.

Module 3: SEM Deprotection & Salt Formation

Target Molecule: Ruxolitinib Phosphate Critical Quality Attribute (CQA): Hydroxymethyl impurity < 0.10%

The Science of the Problem

Removing the SEM (2-(Trimethylsilyl)ethoxymethyl) group is a two-step mechanism:

  • Acid-catalyzed cleavage of the hemiaminal ether to form a Hydroxymethyl intermediate (N-CH2-OH).

  • Collapse of the N-CH2-OH to the free amine (N-H) and formaldehyde. Common Failure: The reaction stops at step 1, leaving the N-hydroxymethyl impurity which is structurally very similar to the API and hard to purge.

Troubleshooting Guide

Q: The SEM group is gone, but the Hydroxymethyl intermediate persists (approx 2%). Extending reaction time increases the Amide impurity.

A: You are stuck in the "Formaldehyde Equilibrium."

  • The Cause: The formaldehyde released accumulates and pushes the equilibrium back toward the hydroxymethyl intermediate.

  • The Fix: Use an amine scavenger during deprotection.

    • Protocol: Perform the deprotection with TFA/DCM or HCl/Ethanol.

    • Once the SEM peak disappears (HPLC), add Ethylenediamine (EDA) or Ammonium Hydroxide during the quench.

    • Mechanism: EDA reacts rapidly with the liberated formaldehyde to form a Schiff base, irreversibly shifting the equilibrium toward the desired product (Le Chatelier’s principle).

Q: How do I ensure the final Phosphate Salt rejects the remaining impurities?

A: Use the "Cloud Point" crystallization method.

  • Protocol:

    • Dissolve Ruxolitinib Free Base in Ethanol (absolute).

    • Add Phosphoric acid (1.0 eq) at 50°C.

    • Add Isopropanol (Anti-solvent) dropwise until the solution turns slightly hazy (Cloud point).

    • Hold for 1 hour to anneal crystals, then cool.

  • Why: This method grows denser, purer crystals than "crash cooling," effectively excluding the regioisomers and dimers from the lattice.

Visualizations
Diagram 1: Synthesis Workflow & Impurity Origins

This diagram maps the synthesis pathway to specific impurity generation points, allowing for targeted troubleshooting.

Ruxolitinib_Synthesis Start1 Cyclopentyl Aldehyde Int1 Racemic Intermediate (Michael Addition) Start1->Int1 Start2 4-Bromo-1H-pyrazole Start2->Int1 Resolution Chiral Resolution (D-DBTA) Int1->Resolution ChiralInt (R)-Intermediate Z2 (Pure Enantiomer) Resolution->ChiralInt Crystallization Imp_Enant Impurity: (S)-Enantiomer (Eutectic Entrapment) Resolution->Imp_Enant Failure Mode Coupling Suzuki Coupling (Pd Catalyst) ChiralInt->Coupling ProtectedAPI SEM-Ruxolitinib Coupling->ProtectedAPI Imp_Pd Impurity: Residual Pd (Coordination) Coupling->Imp_Pd Side Product Deprotection SEM Removal (Acid Hydrolysis) ProtectedAPI->Deprotection Final Ruxolitinib Phosphate Deprotection->Final Imp_Hydro Impurity: Hydroxymethyl (Incomplete Reaction) Deprotection->Imp_Hydro Equilibrium Issue

Caption: Synthesis pathway highlighting Critical Control Points (green/red) where specific impurities (grey) are generated.

Diagram 2: Purification Decision Logic

A flowchart to assist in selecting the correct purification strategy based on impurity type.

Purification_Logic Problem Identify Impurity Type Type1 Chiral Impurity (Wrong Enantiomer) Problem->Type1 Type2 Metal Residue (Palladium) Problem->Type2 Type3 Chemical Impurity (Hydroxymethyl/Amide) Problem->Type3 Sol1 Reslurry in IPA/Water (Thermodynamic Control) Type1->Sol1 Sol2 Thiol Scavengers (SiliaMetS) Type2->Sol2 Sol3 Amine Quench (EDA) + pH Control Type3->Sol3

Caption: Decision tree for selecting the appropriate purification methodology based on the specific impurity profile.

References
  • Synthesis process of ruxolitinib. US Patent 10,562,904 B2. (2020).[2][3][4] Detailed protocols for intermediate synthesis and salt formation.Link

  • Processes for the preparation of ruxolitinib phosphate. WIPO Patent WO2016035014A1. (2016). Specifics on chiral resolution using DBTA and enantiomeric purity control.Link

  • Palladium Impurity Removal from API Process Streams. Johnson Matthey Technology Review, 60(4), 277-286.[5] (2016).[6][7][8] Mechanisms of Pd scavenging in nitrogen-rich APIs.Link

  • Detection and structure elucidation of the new degradation impurities in ruxolitinib. Journal of Pharmaceutical and Biomedical Analysis, 186, 113266. (2020). Identification of oxidative and hydrolysis impurities.Link

  • Process for preparation of chiral ruxolitinib and salts thereof. WIPO Patent WO2024184926A1. (2024). Advanced resolution techniques using di-anisoyl tartaric acid.[6]Link

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS 1250407-46-5), a critical building block in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

Target Molecule: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile Molecular Formula:


Key Application:  Intermediate for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and agrochemicals.
Critical Challenge:  The target requires functionalization at the alpha-position of the nitrile group (2-position), distinguishing it from the more common 3-substituted isomers obtained via Michael addition.

This guide evaluates three primary synthetic strategies:

  • Direct Nucleophilic Substitution (

    
    ):  The industrial standard using 
    
    
    
    -halo nitriles.
  • Mitsunobu Coupling: A mild, stereocontrolled alternative using lactonitrile.

  • Late-Stage Bromination: A cost-effective route starting from unsubstituted pyrazole.

Route Analysis & Comparison

Route A: Direct Alkylation ( )

Mechanism: Nucleophilic attack of the deprotonated 4-bromopyrazole on 2-chloropropanenitrile. Status: Preferred Industrial Route due to low raw material costs.

  • Reagents: 4-Bromopyrazole, 2-Chloropropanenitrile (or 2-Bromopropanenitrile).

  • Base/Solvent:

    
     or 
    
    
    
    in Acetonitrile (MeCN) or DMF.
  • Key Insight: The use of a secondary halide (2-chloropropanenitrile) introduces a risk of elimination (dehydrohalogenation) to form acrylonitrile derivatives. Mild bases like Carbonates are preferred over Hydrides (NaH) to suppress this side reaction.

Route B: Mitsunobu Coupling

Mechanism: Dehydrative coupling of 4-bromopyrazole with 2-hydroxypropanenitrile (Lactonitrile). Status: High Precision / Chiral Route.

  • Reagents: 4-Bromopyrazole, Lactonitrile,

    
    , DIAD/DEAD.
    
  • Key Insight: This route proceeds with inversion of configuration at the chiral center. If an enantiopure product is required, this is the superior method. It avoids the elimination byproducts common in Route A but suffers from poor atom economy due to phosphine oxide waste.

Route C: Late-Stage Bromination

Mechanism: Synthesis of the unbrominated scaffold followed by electrophilic aromatic substitution. Status: Cost-Optimization Route.

  • Step 1: Alkylation of 1H-Pyrazole with 2-chloropropanenitrile.

  • Step 2: Bromination using N-Bromosuccinimide (NBS).

  • Key Insight: 4-Bromopyrazole is significantly more expensive than 1H-Pyrazole. For multi-kilo scale, it is often cheaper to alkylate first and brominate last. The bromination is highly regioselective for the 4-position.

Comparative Data Analysis

FeatureRoute A: Direct AlkylationRoute B: Mitsunobu CouplingRoute C: Late-Stage Bromination
Overall Yield 75 - 85%60 - 75%80 - 90% (over 2 steps)
Atom Economy HighLow (generates

)
Moderate
Raw Material Cost ModerateHighLow
Impurity Profile Elimination products (Methacrylonitrile)Hydrazine byproductsSuccinimide residues
Scalability Excellent Poor (Chromatography often needed)Excellent
Regioselectivity N1 vs N2 (Symmetric, no issue)N1 vs N2 (Symmetric)C4-Br (Highly selective)

Visualized Pathways (Graphviz)

SyntheticRoutes Start_Br 4-Bromopyrazole Product TARGET: 2-(4-bromo-1H-pyrazol-1-yl) propanenitrile Start_Br->Product Route A: SN2 Alkylation Start_Br->Product Route B: Mitsunobu Start_Py 1H-Pyrazole Inter_Py 2-(1H-pyrazol-1-yl) propanenitrile Start_Py->Inter_Py Step 1: Alkylation Reagent_Halo 2-Chloropropanenitrile (Base) Reagent_Halo->Product Reagent_OH Lactonitrile (DIAD/PPh3) Reagent_OH->Product Reagent_NBS NBS (DMF) Reagent_NBS->Product Inter_Py->Product Step 2: Bromination

Figure 1: Comparison of convergent (A/B) and linear (C) synthetic strategies.

Detailed Experimental Protocols

Protocol A: Direct Alkylation (Recommended for Scale-Up)

Objective: Synthesis via


 displacement.
  • Setup: Charge a 3-neck round bottom flask with 4-Bromopyrazole (1.0 equiv) and Acetonitrile (10 vol).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv). Note: 
    
    
    
    can be used but often requires higher temperatures.
  • Reagent Addition: Add 2-Chloropropanenitrile (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C for 12–16 hours. Monitor by HPLC/TLC.

    • Checkpoint: Ensure <2% remaining starting material. If reaction stalls, add 0.1 equiv NaI (Finkelstein catalyst).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
Protocol C: Late-Stage Bromination (Cost-Efficient)

Objective: Regioselective bromination of the pyrazole scaffold.

  • Precursor Synthesis: Synthesize 2-(1H-pyrazol-1-yl)propanenitrile using Protocol A (substituting 4-bromopyrazole with 1H-pyrazole).

  • Bromination: Dissolve 2-(1H-pyrazol-1-yl)propanenitrile (1.0 equiv) in DMF (5 vol).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise to control exotherm.

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Pour mixture into ice water containing 5%

    
     (to quench excess bromine).
    
  • Isolation: The product often precipitates as a white solid. Filter, wash with water, and dry.[1]

Critical Analysis & Common Pitfalls

Regioisomer Confusion (The "Michael" Trap)

A common error is attempting to synthesize this target via Michael Addition of 4-bromopyrazole to Acrylonitrile .

  • Result: This produces the 3-isomer (3-(4-bromo-1H-pyrazol-1-yl)propanenitrile), which is linear (

    
    ).
    
  • Correction: The target is the 2-isomer (branched,

    
    ). Michael addition to Methacrylonitrile yields the wrong substitution pattern (3-substituted-2-methyl). Therefore, Nucleophilic Substitution (
    
    
    
    ) is mandatory
    for the 2-isomer.
Elimination Side Reaction

When using 2-chloropropanenitrile, strong bases (e.g., NaH, t-BuOK) can cause dehydrohalogenation, releasing toxic acrylonitrile or methacrylonitrile and reducing yield.

  • Mitigation: Use mild bases (

    
    , 
    
    
    
    ) and avoid temperatures >80°C.
Tautomerism

4-Bromopyrazole exists as tautomers (


 and 

are equivalent). However, once alkylated, the position is fixed. Since the molecule is symmetric at the 3,5-positions (both are -H), N1 and N2 alkylation yield the same product . This simplifies the synthesis compared to asymmetric pyrazoles.

References

  • Sigma-Aldrich. "4-Bromopyrazole Product Specification & Safety Data." Merck KGaA. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61695266: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile." PubChem. Link

  • Google Patents. "Patent CN107674026B: Preparation method of ruxolitinib intermediate." (Demonstrates analogous pyrazole alkylation chemistry). Link

  • Organic Syntheses. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[1][2] Synth. 2008, 85, 179.[1] (General grounding for pyrazole reactivity).[3][4] Link

  • Molecules (MDPI). "Acid Catalyzed N-Alkylation of Pyrazoles." Molecules 2013, 18(11). (Mechanistic insight into alkylation conditions). Link

Sources

spectroscopic characterization of 4-bromo-pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Purity and Regio-Isomeric Verification

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Focus: Differentiation of 4-bromo-1H-pyrazole from regioisomers (3-bromo) and starting materials.

The Diagnostic Challenge: Why Specificity Matters

In the synthesis of kinase inhibitors and other bioactive scaffolds, 4-bromo-1H-pyrazole is a ubiquitous intermediate. However, its structural simplicity masks a critical analytical challenge: distinguishing the desired 4-bromo isomer from its 3-bromo regioisomer and the unreacted pyrazole starting material.

Failure to identify the 3-bromo impurity early leads to "dead-end" synthesis in subsequent cross-coupling steps (e.g., Suzuki-Miyaura), as the steric and electronic properties of the 3-position differ drastically from the 4-position.

This guide objectively compares the performance of NMR Spectroscopy and Mass Spectrometry in validating this intermediate, providing a self-validating protocol to ensure structural integrity.

Comparative Analysis: Characterization Techniques
A. Nuclear Magnetic Resonance (NMR) – The Gold Standard for Regio-Chemistry

NMR is the only technique capable of definitively distinguishing the 4-bromo isomer from the 3-bromo isomer without reference standards. The symmetry of the pyrazole ring is the key diagnostic indicator.

Table 1: Comparative


H and 

C NMR Shifts (DMSO-d

)
Feature4-Bromo-1H-pyrazole (Target)3-Bromo-1H-pyrazole (Impurity)Pyrazole (Starting Material)
Symmetry Symmetric (

time-averaged)
Asymmetric Symmetric

H NMR: H4
Absent (Substituted)

~6.4 ppm (d, 1H)

~6.3 ppm (t, 1H)

H NMR: H3/H5

7.4 – 7.8 ppm (s, 2H)*
H5:

~7.6 ppm (d, 1H)

~7.6 ppm (d, 2H)
Coupling (

)
None (Singlet)

Hz

Hz

C NMR: C4

~93 - 95 ppm (C-Br)

~105 ppm (C-H)

~105 ppm (C-H)

C NMR: C3/C5

~130 - 135 ppm
Distinct shifts

~129 ppm

*Note: In DMSO-d


 at room temperature, rapid tautomerism of the N-H proton often renders H3 and H5 equivalent, appearing as a broad singlet. In CDCl

, they may appear as distinct broad signals if tautomerism is slow.

Expert Insight:

  • The "Singlet" Rule: The presence of a sharp singlet integrating to 2 protons in the aromatic region (excluding the broad NH) is the definitive signature of the 4-bromo isomer. If you see doublets or a pair of signals with small coupling (~2.5 Hz), you have the 3-bromo isomer or unreacted starting material.

  • Carbon Shielding: The C4 carbon attached to Bromine appears significantly upfield (

    
     ~93 ppm) compared to the unsubstituted C4 (
    
    
    
    ~105 ppm). This "heavy atom" effect is a robust confirmation of bromination at the 4-position.
B. Mass Spectrometry (LC-MS) – The Purity Check

While NMR confirms structure, LC-MS is superior for quantifying purity and confirming the presence of the halogen.

  • Isotopic Pattern: Bromine has two stable isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio.
    • 4-Bromo-pyrazole: Shows two molecular ion peaks of equal intensity at m/z 147 and 149 [M+H]

      
      .
      
    • Differentiation: MS cannot easily distinguish 3-bromo from 4-bromo (same mass). It is, however, excellent for detecting unreacted pyrazole (m/z 69) which lacks the isotope pattern.

Experimental Protocols
Protocol A: High-Resolution NMR Acquisition

Objective: To obtain a spectrum where tautomeric broadening does not obscure splitting patterns.

  • Sample Prep: Dissolve ~10 mg of the intermediate in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? DMSO forms strong hydrogen bonds with the pyrazole N-H, slowing down the proton exchange rate and often sharpening the C-H signals compared to CDCl

      
      .
      
  • Acquisition:

    • Run a standard proton scan (16 scans, 2 sec relaxation delay).

    • Critical Check: If the aromatic peak is broad/undefined, warm the probe to 310 K (37°C) to accelerate tautomerism and coalesce the H3/H5 signals into a sharp singlet.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve any potential coupling.

Protocol B: LC-MS Purity Verification

Objective: To confirm halogenation and absence of starting material.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: ESI Positive Mode.

  • Analysis:

    • Extract Ion Chromatogram (XIC) for m/z 69 (Pyrazole).

    • Extract XIC for m/z 147/149 (Bromopyrazole).

    • Pass Criteria: The 147/149 doublet must be present in 1:1 ratio. The m/z 69 peak should be < 2% (by area integration).

Decision Logic & Workflow

The following diagram illustrates the logical flow for characterizing the intermediate.

CharacterizationWorkflow cluster_legend Key Decision Points Start Crude Product Isolated LCMS Step 1: LC-MS Analysis (Check m/z 147/149) Start->LCMS IsotopeCheck Isotope Pattern 1:1? LCMS->IsotopeCheck NMR Step 2: 1H NMR (DMSO-d6) (Check Aromatic Region) IsotopeCheck->NMR Yes ResultSM FAILURE: Starting Material IsotopeCheck->ResultSM No (m/z 69 only) Splitting Signal Pattern? NMR->Splitting Result4Br CONFIRMED: 4-Bromo-1H-pyrazole Splitting->Result4Br Singlet (2H) Result3Br IMPURITY: 3-Bromo-1H-pyrazole Splitting->Result3Br Two Doublets (1H each)

Figure 1: Decision tree for the spectroscopic verification of 4-bromo-pyrazole intermediates.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

  • Wiley SpectraBase. 1H NMR Spectrum of 4-bromo-1H-pyrazole in DMSO-d6. Retrieved from [Link]

  • Claramunt, R. M., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of Calgary. Mass Spectrometry: Isotope Patterns of Halogenated Compounds. Retrieved from [Link]

thermal analysis (TGA/DSC) of 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile (CAS: 1250407-46-5) Class: Pyrazole-based Synthetic Intermediate Application: Key building block for Janus Kinase (JAK) inhibitors and agrochemical pyrazoles.

This guide provides a definitive thermal analysis framework for 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile. As a Senior Application Scientist, I have structured this document to address the critical gap in public experimental data for this specific CAS. By leveraging structural analogs (such as the Ruxolitinib intermediate) and fundamental pyrazole chemistry, this guide establishes the protocols for validating purity, identifying polymorphs, and ensuring process safety.

Unlike standard datasheets, this analysis compares the compound against its biosynthetic precursor (4-Bromo-1H-pyrazole) and its cyclopentyl analog, offering researchers a comparative baseline for stability and handling.

Part 1: Technical Methodology & Protocols

To achieve reproducible thermal data, the following protocols must be adhered to strictly. These methods are designed to decouple solvent effects from genuine thermal events.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), glass transition (

), and polymorphic purity.
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Prep: 2–5 mg of dried powder in Tzero Aluminum Hermetic Pans .

    • Why Hermetic? Pyrazole nitriles can sublime or release volatile impurities (solvents) near the melting point. Hermetic sealing prevents mass loss interference with the heat flow signal.

  • Protocol:

    • Equilibrate: at 25°C.

    • Ramp: 10°C/min to 250°C.

    • Cool: 10°C/min to -40°C (to check for recrystallization or glass transition).

    • Re-heat: 10°C/min to 250°C (to identify enantiotropic polymorphs).

  • Purge Gas: Nitrogen (50 mL/min).

Thermogravimetric Analysis (TGA)

Objective: Quantify solvates, moisture content, and decomposition onset (


).
  • Instrument: High-resolution TGA (e.g., TA Discovery or Netzsch TG 209).

  • Sample Prep: 5–10 mg in Platinum or Alumina crucibles (open).

  • Protocol:

    • Ramp: 10°C/min from Ambient to 600°C.

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Note: Use Nitrogen for initial stability profiling to prevent premature oxidation of the nitrile group.

Workflow Visualization

The following diagram outlines the logical flow for characterizing this intermediate, ensuring no critical thermal event is overlooked.

ThermalAnalysisWorkflow Start Sample: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile TGA Step 1: TGA (Amb -> 600°C) Start->TGA Volatiles Mass Loss < 100°C? TGA->Volatiles Dry Drying Step Required Volatiles->Dry Yes (>1%) DSC Step 2: DSC (Heat-Cool-Heat) Volatiles->DSC No (<1%) Dry->DSC Events Analyze Thermal Events DSC->Events Melting Sharp Endotherm (Purity Check) Events->Melting Tm Glass Step Change (Tg) (Amorphous Content) Events->Glass Tg Decomp Exotherm > 250°C (Safety Limit) Events->Decomp Tdec

Figure 1: Decision matrix for thermal characterization. TGA must precede DSC to rule out solvent artifacts.

Part 2: Comparative Performance Analysis

This section compares 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile against its precursor and its closest pharmaceutical analog.

The "Alkyl Shift" Effect

The critical difference between the alternatives lies in the hydrogen bonding network.

  • Precursor (4-Bromopyrazole): Possesses an unsubstituted N-H group, allowing strong intermolecular hydrogen bonding. This results in a higher melting point.

  • Target (Propanenitrile derivative): The N-H is replaced by an N-alkyl group. This disrupts the H-bond network, typically lowering the melting point and increasing solubility in organic solvents.

Comparative Data Table
FeatureTarget Product 2-(4-bromo-1H-pyrazol-1-yl)propanenitrileAlternative 1 (Precursor) 4-Bromo-1H-pyrazoleAlternative 2 (Pharma Analog) (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
CAS 1250407-46-52075-45-81146629-83-5
Structure N-alkylated (Methyl chain)Free N-HN-alkylated (Cyclopentyl chain)
Melting Point Expected: 45–65°C (Low melting solid)91–97°C [1]58–68°C (Depending on enantiopurity) [2]
Chirality Racemic (unless resolved)AchiralChiral (R-isomer)
Thermal Stability Stable < 200°C. Decomp > 260°C.Stable < 250°C.Stable < 220°C.
Handling Risk Moderate (Low MP, potential stickiness)Low (Crystalline solid)Moderate (Waxy if impure)
Purification Distillation (high vac) or CrystallizationCrystallizationChiral Crystallization / HPLC
Expert Interpretation of Thermal Events
  • Melting Endotherm (Tm):

    • Expect a sharp endotherm between 45°C and 65°C .

    • Warning: If the peak is broad (>5°C width) or shows a "shoulder," the sample is likely a racemate with low enantiomeric excess or contains residual solvent.

  • Decomposition Exotherm (Tdec):

    • The nitrile group (-CN) typically activates the molecule for decomposition above 260°C .

    • Safety Note: In TGA, look for a sharp mass loss accompanied by a large exotherm in DSC. Do not heat sealed DSC pans beyond 300°C to avoid rupture from nitrile decomposition gases (HCN/NOx).

  • Chiral Implications:

    • Since the target has a chiral center at the alpha-carbon (-CH(CH3)-), the DSC curve of the racemate may differ from the pure enantiomer. A racemic compound often forms a eutectic with a lower melting point than the pure enantiomer.

Part 3: Synthesis & Stability Pathway

Understanding the origin of the compound helps interpret impurity peaks in thermal analysis. The target is synthesized via Michael addition or alkylation, which can leave distinct thermal footprints.

SynthesisPathway Precursor 4-Bromo-1H-pyrazole (MP: 97°C) High H-Bonding Intermediate Transition State (N-Alkylation) Precursor->Intermediate + Base Target Target Product (MP: ~55°C) Low H-Bonding Precursor->Target Thermal Shift: Loss of H-Bonding Drops MP by ~40°C Reagent 2-Chloropropanenitrile (Liquid) Reagent->Intermediate Intermediate->Target Major Product (N1) Impurity Regioisomer (N2) (Lower MP) Intermediate->Impurity Minor Product (<5%)

Figure 2: Synthesis pathway highlighting the structural shift that causes the reduction in melting point.

References

  • PubChem. (2024). Compound Summary: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile.[1][2] Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from [Link]

  • Netzsch Analyzing & Testing. (2024). Simultaneous Thermal Analysis (STA) Methods. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile as a Potent Dermal Toxin and Respiratory Irritant .

This compound belongs to the class of halogenated pyrazole-nitriles. While specific toxicological data for this exact CAS may be limited in public repositories, structural activity relationship (SAR) analysis mandates that it be handled with Universal Precautions for organic nitriles. The presence of the nitrile (-CN) group allows for potential metabolic release of cyanide ions, while the brominated pyrazole core increases lipophilicity, significantly enhancing the risk of transdermal absorption [1, 2].

Core Directive: Do not handle on an open bench. All manipulations involving powders or volatile solvents must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

To select the correct PPE, we must first understand the molecular behavior of the target compound.

Functional GroupAssociated HazardPhysiological Mechanism
Nitrile (-CN) Acute Toxicity (Oral/Dermal)Potential inhibition of cytochrome c oxidase (cellular hypoxia) if metabolized to cyanide [3].
Bromine (-Br) Lipophilicity / IrritationHalogenation increases lipid solubility, facilitating rapid skin barrier penetration.
Pyrazole Ring Irritant / SensitizerKnown to cause respiratory tract irritation and potential allergic dermatitis [4].

Critical Warning: Standard thin-mil nitrile gloves may offer insufficient protection against organic nitriles in solution. Breakthrough times can be less than 5 minutes for low-molecular-weight nitriles [5].

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways rather than just meeting minimum compliance.

Dermal Protection (Hands)
  • Primary Recommendation: Double-Gloving Strategy.

    • Inner Layer: Low-Density Polyethylene (PE) or Silver Shield® (Laminate) liner. These provide the highest chemical resistance to organic permeation.

    • Outer Layer: 5-mil or thicker Nitrile (exam grade). This provides dexterity and protects the inner liner from physical tears.

  • Rationale: Organic nitriles can solvate nitrile rubber. The laminate liner acts as the chemical barrier; the outer nitrile glove acts as the mechanical barrier.

Ocular & Face Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on standard safety glasses. The fine powder nature of pyrazoles presents a dust ingress risk to the eyes, which can cause severe conjunctival irritation.

Respiratory Protection
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.

  • Secondary (Emergency Only): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

Visualization: PPE Decision Logic

PPE_Decision_Tree Figure 1: PPE Selection Logic based on Physical State and Solvent Risk Start Start: Define Activity State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Weighing Weighing/Transfer Solid->Weighing Solvent Solvent Type? Liquid->Solvent SolidPPE REQUIRED PPE: 1. Fume Hood (No open bench) 2. Double Nitrile Gloves 3. Splash Goggles 4. Lab Coat (Buttoned) Weighing->SolidPPE HighPerm High Permeation Risk (DCM, DMSO, Methanol) Solvent->HighPerm StdSolv Standard Solvents (Water, Ethanol) Solvent->StdSolv HighRiskPPE CRITICAL PPE: 1. Silver Shield/Laminate Liners 2. Outer Nitrile Gloves 3. Fume Hood 4. Impervious Apron HighPerm->HighRiskPPE StdPPE STANDARD PPE: 1. Double Nitrile (Change q30m) 2. Fume Hood 3. Splash Goggles StdSolv->StdPPE

Operational Protocols

Weighing and Transfer (Solid State)

Pyrazoles are often electrostatic. Handling the dry powder poses the highest risk of inhalation.

  • Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab for stabilization.

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder. This prevents "fly-away" particles.

  • Technique: Keep the sash as low as possible. Use a disposable spatula.

  • Decontamination: Immediately wipe down the balance area with a methanol-dampened Kimwipe after use. Dispose of the wipe as hazardous waste.

Solubilization and Synthesis

When 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile is in solution, the risk shifts from inhalation to dermal absorption.

  • Vessel Selection: Use threaded glassware (vials/flasks) with Teflon-lined caps. Avoid snap-caps which can aerosolize contents upon opening.

  • Temperature Control: If heating is required, use a heating block or oil bath. Never use an open flame.

  • Needle Safety: If transferring via syringe, use Luer-lock needles to prevent detachment under pressure.

Emergency Response & Spill Management

Biological Exposure
  • Skin Contact: Immediate flush with water for 15 minutes.[1][2][3][4] Soap is secondary; dilution is primary.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If breathing is labored, emergency services must assess for potential cyanide-like hypoxia effects.

Spill Cleanup Protocol

Do not attempt to clean a spill >50mL without a respirator.

Spill_Response Figure 2: Spill Response Workflow for Halogenated Nitriles Spill Spill Detected Evacuate 1. Evacuate Area Alert Personnel Spill->Evacuate PPE_Up 2. Don PPE (Double Gloves, Goggles, Lab Coat) Evacuate->PPE_Up Contain 3. Containment Cover with Absorbent Pads (Do not sweep dry dust) PPE_Up->Contain Clean 4. Decontaminate Wipe with 10% Bleach then Water Contain->Clean Dispose 5. Disposal Seal in HazWaste Bag Label 'Halogenated' Clean->Dispose

Waste Disposal

Proper segregation is vital due to the bromine atom.

Waste StreamClassificationContainer Labeling
Primary Waste Halogenated Organic "Hazardous Waste: 2-(4-bromo-1H-pyrazol-1-yl)propanenitrile. Contains Bromine & Nitriles."[2]
Contaminated Solids Hazardous DebrisCollect gloves, weighing boats, and Kimwipes in a sealed double-bag system.
Aqueous Waste Toxic AqueousIf the compound was partitioned into water, do not pour down the drain. Collect as aqueous toxic waste.

Disposal Logic: The presence of the halogen (Bromine) dictates that this cannot be incinerated with standard organic solvents in many jurisdictions. It requires a dedicated "Halogenated" waste stream to prevent the formation of corrosive acid gases during thermal destruction [6].

References

  • Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazole. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024). Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]

Sources

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